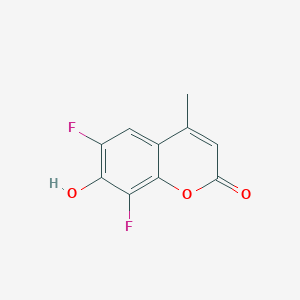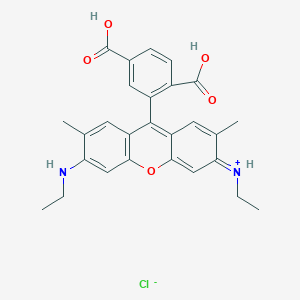
6,8-Difluoro-7-hidroxi-4-metilcumarina
Descripción general
Descripción
Synthesis Analysis
A practical synthesis approach for 6,8-difluoro-7-hydroxy-4-methylcoumarin derivatives, particularly emphasizing fluorescence applications, has been reported. This synthesis is optimized for a preparative scale, yielding significant amounts of the fluorescent coumaryl acid, essential for bioconjugation and imaging dye applications (Kerkovius & Ménard, 2016).
Molecular Structure Analysis
Studies on similar coumarin derivatives, such as 5,6,7,8-tetrafluoro-4-hydroxycoumarins, have utilized X-ray structural analysis and spectroscopy to explore the effects of substituents on the coumarin ring's structure, providing insights into the structural implications of modifications such as fluorination and hydroxylation (Shcherbakov et al., 2012).
Chemical Reactions and Properties
Research on coumarin derivatives often involves investigating their reactivity and interactions with other chemicals. For instance, the Claisen rearrangement of various substituted 4-methylcoumarins has been studied, revealing insights into the migration preferences and the stability of different substituents under reaction conditions (Ghantwal & Samant, 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can significantly influence a compound's applications. For example, the X-ray crystal structure of 7,8-dihydroxy-4-methylcoumarin has been determined, providing valuable data on its solid-state characteristics, which could be extrapolated to understand similar fluorinated derivatives (Kurosaki et al., 2003).
Aplicaciones Científicas De Investigación
Fluoróforo
6,8-Difluoro-7-hidroxi-4-metilcumarina es un fluoróforo {svg_1}. Los fluoróforos son compuestos químicos que pueden volver a emitir luz tras la excitación por luz. Se utilizan en una variedad de campos de investigación científica, incluyendo la bioquímica y la medicina, para estudiar las propiedades y funciones de las sustancias orgánicas.
Citometría de flujo
Este compuesto se ha conjugado con estreptoavidina o anticuerpos secundarios para citometría de flujo {svg_2}. La citometría de flujo es una técnica que se utiliza para detectar y medir las características físicas y químicas de una población de células o partículas.
Etiquetado de bacterias
Se ha utilizado para etiquetar bacterias para la hibridación in situ fluorescente multicolor (FISH) {svg_3}. FISH es una técnica de citogenética molecular que utiliza sondas fluorescentes que se unen solo a aquellas partes de una secuencia de ácido nucleico con un alto grado de complementariedad de secuencia.
Acoplamiento de péptidos
this compound también se ha acoplado a péptidos para mejorar la ionización por electrospray y la sensibilidad de MS en MALDI-TOF MS {svg_4}. Esta aplicación es particularmente útil en la investigación proteómica.
Detección diagnóstica
this compound (DIFMU) se utilizó para la detección diagnóstica de la actividad de las células asesinas naturales {svg_5}. Esta aplicación es crucial en inmunología y diagnóstica médica.
Estándar de referencia
DIFMU se puede utilizar como estándar de referencia para sustratos de éter, éster y fosfato derivados de este colorante azul fluorescente {svg_6} {svg_7}. Esta aplicación es importante en química analítica para asegurar la precisión y la fiabilidad de los resultados analíticos.
Mecanismo De Acción
Target of Action
6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as DiFMU, is primarily used as a fluorogenic substrate . It has been used for the diagnostic detection of natural killer cell-activity . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Mode of Action
DiFMU can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It interacts with its targets by binding to them and emitting fluorescence, which can be detected and measured .
Biochemical Pathways
It has been used in the study of bacterial two-component sensor kinases, which possess a histidine-containing phosphotransfer (hpt) domain to carry out a multistep phosphotransferring reaction to a cognate response regulator .
Result of Action
The primary result of DiFMU’s action is the emission of fluorescence when it interacts with its targets . This fluorescence can be used to track and measure the activity of the targets, providing valuable information in biological research and diagnostics .
Action Environment
The action, efficacy, and stability of DiFMU can be influenced by various environmental factors. For instance, the pH of the environment can affect the optimal operation of the targets of DiFMU . Additionally, factors such as temperature and light exposure can influence the stability and fluorescence of DiFMU .
Direcciones Futuras
6,8-Difluoro-7-hydroxy-4-methylcoumarin has attracted attention as a potential lead compound for drug development due to its potential biological activities . It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , indicating its potential use in research and diagnostic procedures.
Análisis Bioquímico
Biochemical Properties
6,8-Difluoro-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions due to its ability to act as a fluorogenic substrate. It interacts with enzymes such as aryl sulfatases and organophosphatases, where it undergoes hydrolysis to produce a fluorescent product . This interaction is crucial for the continuous assaying of these enzymes, providing insights into their activity and function. Additionally, 6,8-Difluoro-7-hydroxy-4-methylcoumarin has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Cellular Effects
6,8-Difluoro-7-hydroxy-4-methylcoumarin influences various cellular processes by acting as a fluorescent probe. It has been shown to label cells effectively, aiding in the visualization of cellular structures and functions . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and analyze these processes in real-time. Its use in flow cytometry and FISH highlights its ability to interact with cellular components and provide valuable data on cell function .
Molecular Mechanism
At the molecular level, 6,8-Difluoro-7-hydroxy-4-methylcoumarin exerts its effects through specific binding interactions with biomolecules. It reacts efficiently with primary amines, forming stable, covalent amide bonds . This property allows it to be used in labeling proteins and other biomolecules, facilitating the study of their interactions and functions. The compound’s ability to act as a fluorogenic substrate for enzymes like aryl sulfatases and organophosphatases further underscores its role in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin can change over time. The compound is stable when stored at room temperature and protected from light . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound maintains its fluorescent properties over extended periods, making it a reliable tool for long-term experiments .
Dosage Effects in Animal Models
The effects of 6,8-Difluoro-7-hydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, the compound effectively labels cells and tissues without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing any negative impact .
Metabolic Pathways
6,8-Difluoro-7-hydroxy-4-methylcoumarin is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a substrate for enzymes like aryl sulfatases and organophosphatases, undergoing hydrolysis to produce fluorescent products . These interactions are essential for studying metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6,8-Difluoro-7-hydroxy-4-methylcoumarin is transported and distributed through interactions with transporters and binding proteins. Its solubility in solvents like methanol, DMSO, and dimethyl formamide facilitates its use in various experimental setups . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6,8-Difluoro-7-hydroxy-4-methylcoumarin is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its localization is crucial for interpreting its activity and function within the cellular context .
Propiedades
IUPAC Name |
6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENVBUPWUQAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318263 | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215868-23-8 | |
| Record name | Marina Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What makes 6,8-Difluoro-7-hydroxy-4-methylcoumarin useful for cell imaging?
A1: 6,8-Difluoro-7-hydroxy-4-methylcoumarin, also known as Marina Blue, exhibits blue fluorescence. This property makes it valuable for cell imaging applications. [] Researchers can conjugate Marina Blue to sugar derivatives, creating fluorescent probes. These probes can then be used to visualize and track cells, as well as molecules within cells. []
Q2: Are there specific applications for 6,8-Difluoro-7-hydroxy-4-methylcoumarin in cancer research?
A2: Yes, research indicates the potential of 6,8-Difluoro-7-hydroxy-4-methylcoumarin as a cancer imaging agent. Specifically, when conjugated to L-glucose, it can be used to visualize and potentially target cancerous cells. [] This application utilizes the molecule's fluorescent properties for improved precision in imaging cancerous cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





